Product packaging for Enisamium(Cat. No.:CAS No. 116533-18-7)

Enisamium

Número de catálogo: B1194652
Número CAS: 116533-18-7
Peso molecular: 227.28 g/mol
Clave InChI: QOEJDHLJOKRPJG-UHFFFAOYSA-O
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Historical Trajectories of Enisamium in Antiviral Research Development

The journey of this compound in antiviral research began in earnest after its initial registration for other therapeutic uses. wikipedia.org In 2005, the antiviral activity of this compound iodide was first demonstrated in in-vitro experiments. wikipedia.org Subsequent non-clinical studies were conducted across various research institutes in Germany, the United Kingdom, the Czech Republic, the Netherlands, Switzerland, and the United States, investigating its pharmacological, pharmacokinetic, and toxicological properties. wikipedia.org

Early experimental evidence for its efficacy against influenza virus infection was not extensively reported until later. nih.gov Studies conducted at the Illinois Institute of Technology Research Institute (IITRI) in Chicago, USA, using differentiated normal human bronchial epithelial (NHBE) cells, were pivotal in demonstrating its in-vitro antiviral activity. wikipedia.orgnih.gov These studies showed that this compound could inhibit the replication of multiple subtypes of influenza A viruses, including seasonal H1N1, the 2009 pandemic H1N1, seasonal H3N2, and the zoonotic H5N1 and H7N9 strains, as well as influenza B virus. nih.gov Importantly, it also showed efficacy against a neuraminidase inhibitor-resistant variant. nih.gov

A significant breakthrough in understanding this compound's mechanism of action came with the discovery of its active metabolite, VR17-04. nih.govasm.org Mass spectroscopy analysis of sera from patients treated with this compound revealed the presence of this hydroxylated form. nih.govasm.org Subsequent cell-free RNA polymerase activity experiments confirmed that VR17-04 is a more potent inhibitor of influenza A viral RNA synthesis than this compound itself, suggesting that this compound functions as a prodrug that is metabolized to its active form in humans. nih.govasm.orgnih.gov

Contemporary Academic Significance in Viral Pathogenesis Studies

The contemporary significance of this compound in viral pathogenesis studies stems primarily from its mode of action as an RNA polymerase inhibitor. patsnap.comnih.gov This mechanism is a key target for broad-spectrum antiviral drug development, as RNA-dependent RNA polymerase (RdRp) is a conserved and essential enzyme for the replication and transcription of many RNA viruses, including influenza viruses and coronaviruses. nih.govfrontiersin.org

The emergence of the COVID-19 pandemic, caused by the beta-coronavirus SARS-CoV-2, further heightened interest in this compound. mdpi.commedrxiv.org The WHO highlighted it as a candidate therapeutic, prompting research into its efficacy against this novel coronavirus. medrxiv.orgmdpi.com Studies subsequently showed that this compound can inhibit SARS-CoV-2 replication in vitro in cell lines such as Caco-2 and NHBE cells. mdpi.commedrxiv.orgmdpi.com

Research has indicated that the active metabolite, VR17-04, directly inhibits the activity of the SARS-CoV-2 RNA polymerase (nsp12). medrxiv.orgmdpi.com Docking and molecular dynamics simulations suggest that VR17-04 may prevent the incorporation of GTP and UTP into the nascent RNA strand, thereby halting viral RNA synthesis. medrxiv.orgmdpi.com The inhibitory effect of VR17-04 on the SARS-CoV-2 nsp12/7/8 complex has been shown to be comparable in efficacy to remdesivir (B604916) triphosphate in in-vitro assays. nih.gov This has positioned this compound as a subject of interest for its potential as an orally available therapeutic for RNA virus infections. mdpi.comnih.gov

Research Landscape and Knowledge Gaps in Molecular Virology

The current research landscape for this compound is focused on further elucidating its precise molecular mechanism of action and exploring its potential as a broad-spectrum antiviral. While it is established that its active metabolite, VR17-04, inhibits viral RNA polymerase, the exact binding site and the conformational changes induced in the enzyme are still areas of active investigation. asm.orgnih.gov It is speculated that VR17-04 may function by base-pairing with cytosine and adenosine (B11128) residues in the RNA template within the active site of the polymerase, but this hypothesis requires further detailed biochemical validation. asm.org

A significant knowledge gap remains in understanding the full spectrum of its antiviral activity. While its effects on influenza and SARS-CoV-2 are the most studied, its potential against other respiratory viruses like respiratory syncytial virus and other coronaviruses is also noted but less characterized. wikipedia.org Further research is needed to determine its efficacy against a wider range of viral pathogens.

Additionally, while in-vitro studies have demonstrated its mechanism, a deeper understanding of its pharmacokinetics and metabolism in different tissues, particularly in the respiratory tract, is required. asm.org Preliminary experiments in rats have suggested that this compound may be highly enriched in the trachea, which could be advantageous for treating respiratory infections. asm.org Confirming these findings and understanding their implications for therapeutic efficacy are important future research directions. The development of viral resistance to this compound is another area that warrants investigation to assess its long-term viability as an antiviral agent.

Detailed Research Findings

Research has provided specific data on the inhibitory effects of this compound and its metabolite VR17-04 against various viruses and their components.

Inhibition of Influenza Virus

In-vitro studies have quantified the inhibitory concentration of this compound against influenza viruses. In A549 cells infected with influenza A/WSN/1933 (H1N1) virus, this compound showed a 50% inhibitory concentration (IC50) of 322 μM. asm.org Further studies demonstrated that this compound directly affects influenza viral RNA polymerase activity in cell-based assays. asm.org

The discovery of the metabolite VR17-04 revealed a much more potent inhibitor. In in-vitro influenza virus RNA polymerase assays, VR17-04 inhibited IAV RNA polymerase activity with an IC50 of 0.84 mM, which was 55-fold more potent than this compound (IC50 of 46 mM). asm.org

Table 1: Inhibitory Concentrations of this compound and its Metabolite against Influenza Virus

CompoundAssay/Cell LineVirusIC50 ValueSource
This compoundA549 cellsInfluenza A/WSN/1933 (H1N1)322 μM asm.org
This compoundIn-vitro RNA polymerase assayInfluenza A Virus46 mM asm.org
VR17-04 (metabolite)In-vitro RNA polymerase assayInfluenza A Virus0.84 mM asm.org

Inhibition of Coronaviruses

Following the onset of the COVID-19 pandemic, research extended to SARS-CoV-2. This compound was found to inhibit SARS-CoV-2 replication in Caco-2 cells, a standard cell line for in-vitro infection studies. mdpi.com The IC50 for this compound chloride in Caco-2 cells was determined to be 1.2 mM. mdpi.com In normal human bronchial epithelial (NHBE) cells infected with the alpha-coronavirus HCoV-NL63, this compound iodide showed a strong effect on viral RNA synthesis with an IC50 of approximately 60 µg/mL. mdpi.com

The active metabolite VR17-04 also demonstrated potent inhibition of the SARS-CoV-2 RNA polymerase. In-vitro assays showed that VR17-04 inhibits the SARS-CoV-2 nsp7/8/12 complex with an IC50 value similar to that of remdesivir triphosphate. nih.gov

Table 2: Inhibitory Concentrations of this compound against Coronaviruses

CompoundCell LineVirusIC50 ValueSource
This compound ChlorideCaco-2SARS-CoV-21.2 mM mdpi.com
This compound IodideNHBEHCoV-NL63~60 µg/mL mdpi.com

Compound Names

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15N2O+ B1194652 Enisamium CAS No. 116533-18-7

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

116533-18-7

Fórmula molecular

C14H15N2O+

Peso molecular

227.28 g/mol

Nombre IUPAC

N-benzyl-1-methylpyridin-1-ium-4-carboxamide

InChI

InChI=1S/C14H14N2O/c1-16-9-7-13(8-10-16)14(17)15-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3/p+1

Clave InChI

QOEJDHLJOKRPJG-UHFFFAOYSA-O

SMILES canónico

C[N+]1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2

Origen del producto

United States

Molecular and Cellular Pharmacology of Enisamium

Mechanisms of Antiviral Action at the Molecular Level

Enisamium exerts its antiviral effects primarily through the direct inhibition of viral RNA polymerase activity. wikipedia.org This inhibition disrupts the synthesis of viral RNA, a critical step in the viral life cycle, thereby impeding viral replication. patsnap.com The antiviral activity of this compound has been observed against various influenza virus strains and, more recently, against SARS-CoV-2. wikipedia.org

Direct Inhibition of Viral RNA Polymerase Activity

Inhibition of Influenza Virus RNA Polymerase (FluPol) Complexes

In vitro studies have shown that this compound can directly inhibit the RNA synthesis activity of the influenza virus RNA polymerase (FluPol). nih.govnih.gov The FluPol complex, a heterotrimer composed of PB1, PB2, and PA subunits, is responsible for both transcription and replication of the viral RNA genome. asm.org While this compound itself demonstrates a weak inhibitory effect on FluPol activity, its metabolite plays a much more significant role. nih.govasm.org The parent compound, this compound, was found to inhibit FluPol activity with a relatively high half-maximal inhibitory concentration (IC50) of 46.3 mM in in vitro assays. nih.govnih.gov

Inhibition of SARS-CoV-2 RNA-Dependent RNA Polymerase (RdRp) (nsp12/7/8 Complex)

The antiviral activity of this compound extends to SARS-CoV-2, the virus responsible for COVID-19. The key target for this compound in SARS-CoV-2 is the RNA-dependent RNA polymerase (RdRp), also known as nsp12, which forms a complex with nsp7 and nsp8 to carry out viral RNA synthesis. nih.govnews-medical.net In vitro assays have demonstrated that this compound and its metabolite can inhibit the RNA synthesis activity of the SARS-CoV-2 nsp12/7/8 complex. nih.govnih.gov Molecular dynamics simulations suggest that the active metabolite of this compound, VR17-04, may bind to the catalytic site of the nsp12 polymerase, preventing the incorporation of GTP and UTP into the nascent RNA strand. mdpi.commdpi.com The IC50 value of this compound against the SARS-CoV-2 nsp12/7/8 complex was found to be 40.7 mM. nih.gov

Role of Active Metabolites in Pharmacological Activity

The pharmacological activity of this compound is significantly enhanced through its metabolic transformation into more potent compounds. asm.org

This compound Metabolic Transformation to VR17-04

In humans and human lung cells, this compound is metabolized to a hydroxylated form known as VR17-04. asm.orgmdpi.com This metabolic conversion is a crucial step, as VR17-04 is a more potent inhibitor of viral RNA polymerase than the parent compound. nih.govnih.gov The addition of a hydroxyl group to the methyl-pyridinium ring distinguishes VR17-04 from this compound. mdpi.com Mass spectrometry analysis of serum from patients treated with this compound has confirmed the presence of VR17-04. nih.govasm.org

Comparative Analysis of this compound and VR17-04 Potency in Enzymatic Assays

Enzymatic assays have consistently shown that the metabolite VR17-04 is a significantly more potent inhibitor of viral RNA polymerases compared to this compound. nih.gov

Against the influenza virus RNA polymerase, VR17-04 exhibited an IC50 of 0.84 mM, making it approximately 55-fold more potent than this compound (IC50 of 46.3 mM). nih.govnih.gov

A similar trend was observed with the SARS-CoV-2 RNA polymerase. VR17-04 inhibited the nsp12/7/8 complex with an IC50 value in the range of 2-3 mM, while this compound's IC50 was 40.7 mM. nih.gov The potency of VR17-04 against the SARS-CoV-2 RdRp is comparable to that of remdesivir (B604916) triphosphate, the active form of the antiviral drug remdesivir. nih.gov

Inhibition of Viral RNA Polymerases by this compound and its Metabolite VR17-04

Compound Target Virus Target Enzyme IC50 (mM)
This compound Influenza A Virus RNA Polymerase (FluPol) 46.3
VR17-04 Influenza A Virus RNA Polymerase (FluPol) 0.84
This compound SARS-CoV-2 RNA-Dependent RNA Polymerase (RdRp) 40.7

Molecular Interactions and Conformational Dynamics of Enzyme Inhibition

Research indicates that this compound itself is a weak inhibitor of viral RNA polymerase. asm.org However, it is metabolized in humans to a hydroxylated form, VR17-04, which is a significantly more potent inhibitor of the viral enzyme. asm.orgnih.gov The mode of action for this compound is believed to occur through this active metabolite, which directly targets the RNA polymerase of susceptible viruses. asm.orgmdpi.com

The antiviral activity of this compound is mediated through its active metabolite, VR17-04, which directly inhibits the RNA-dependent RNA polymerase (RdRp) of viruses like influenza A and SARS-CoV-2. nih.govresearchgate.net Molecular docking and dynamics simulations have provided insights into the binding mechanism of VR17-04 within the polymerase active site. nih.govresearchgate.netcam.ac.uk

It is hypothesized that the hydroxyl group on the methyl-pyridinium ring of VR17-04, which is absent in the parent compound this compound, is crucial for its enhanced inhibitory activity. cam.ac.uk This additional hydroxyl group may allow VR17-04 to form two hydrogen bonds with adenine (B156593) and cytosine bases in the template strand of the viral RNA within the active site of the RdRp. nih.govcam.ac.uk In contrast, this compound is predicted to form only a single hydrogen bond. mdpi.com This interaction is thought to occur at a conserved site within the viral polymerase. cam.ac.uk Docking models of VR17-04 binding to the SARS-CoV-2 nsp12/7/8 polymerase complex show it positioned within the active site, interacting with template bases like cytosine and adenine. mdpi.comresearchgate.net

The binding of the active metabolite VR17-04 to the viral RNA template within the polymerase active site is suggested to directly interfere with the process of viral RNA synthesis. nih.govmdpi.com Docking and molecular dynamics simulations propose that by forming a stable interaction with exposed cytosine or adenine bases on the template strand, VR17-04 effectively prevents the incorporation of the corresponding incoming nucleotides, specifically Guanosine triphosphate (GTP) and Uridine triphosphate (UTP), into the newly forming RNA chain. nih.govmdpi.comresearchgate.netcam.ac.uk

This mechanism suggests that the inhibitory effect of VR17-04 is dependent on the template sequence. mdpi.com The formation of these hydrogen bonds with the template base appears to block the correct Watson-Crick pairing with the incoming NTP, thereby halting the elongation of the nascent RNA strand and inhibiting viral replication. mdpi.comcam.ac.uk In vitro assays using the SARS-CoV-2 nsp12/7/8 complex have supported the hypothesis that VR17-04 prevents the incorporation of GTP and UTP. nih.gov

Ligand Binding Site Analysis within RNA Polymerase Active Sites

Antiviral Spectrum and Efficacy in Pre-clinical Viral Models

This compound has demonstrated a broad spectrum of antiviral activity in various pre-clinical studies, primarily evaluated in cell culture models. patsnap.com

Activity against Influenza Virus Strains (e.g., H1N1, H3N2, H5N1, H7N9, Influenza B)

In vitro studies using differentiated normal human bronchial epithelial (NHBE) cells have shown that this compound can inhibit the replication of a wide range of influenza A and B virus strains. nih.gov This includes seasonal H1N1, the 2009 pandemic H1N1, seasonal H3N2, and highly pathogenic avian influenza strains H5N1 and H7N9. nih.govmedrxiv.org Notably, this compound also showed efficacy against an oseltamivir-resistant influenza A(H1N1) variant carrying the H275Y neuraminidase substitution. nih.gov The mechanism of action is the inhibition of viral RNA synthesis. iitri.org The active metabolite, VR17-04, is a more potent inhibitor of influenza A virus RNA polymerase than the parent compound. asm.org

Table 1: Pre-clinical Activity of this compound against Influenza Viruses

Virus Strain Cell Model Observed Effect
Influenza A (H1N1) NHBE Cells Inhibition of replication nih.gov
Influenza A (H1N1)pdm09 NHBE Cells Inhibition of replication nih.gov
Influenza A (H3N2) NHBE Cells Inhibition of replication nih.gov
Influenza A (H5N1) NHBE Cells Inhibition of replication nih.gov
Influenza A (H7N9) NHBE Cells Inhibition of replication nih.govmedrxiv.org

Activity against Coronavirus Strains (e.g., SARS-CoV-2, Alpha-coronavirus NL-63)

This compound has been shown to inhibit the replication of coronaviruses in cell culture. nih.gov It inhibits SARS-CoV-2 infection in both Caco-2 (a human colon adenocarcinoma cell line) and NHBE cells. nih.govmdpi.com The half-maximal inhibitory concentration (IC50) for this compound chloride in Caco-2 cells against SARS-CoV-2 was determined to be approximately 1.2 mM. nih.govnih.gov

Furthermore, this compound demonstrated inhibitory activity against the alpha-coronavirus HCoV-NL63 in infected NHBE cells, with an IC50 of about 60 µg/mL. nih.gov As with influenza virus, the antiviral action against SARS-CoV-2 is attributed to the inhibition of the viral RNA polymerase by the metabolite VR17-04. nih.govnih.gov In vitro assays showed that VR17-04 inhibits the SARS-CoV-2 nsp12/7/8 RNA polymerase complex with an efficacy comparable to that of remdesivir triphosphate. nih.gov

Table 2: Pre-clinical Activity of this compound against Coronaviruses

Virus Strain Cell Model IC50 Observed Effect
SARS-CoV-2 Caco-2 Cells ~1.2 mM Inhibition of replication nih.govnih.gov
SARS-CoV-2 NHBE Cells Not specified Inhibition of replication nih.gov

Activity against Other Respiratory Viruses (e.g., Respiratory Syncytial Virus, Adenovirus)

The antiviral activity of this compound extends to other respiratory viruses beyond influenza and coronaviruses. In vitro experiments have demonstrated that this compound iodide possesses a wide spectrum of activity against various human respiratory viruses. researchgate.net Studies have shown that this compound can inhibit the replication of Respiratory Syncytial Virus (RSV) and adenovirus in cell culture. medrxiv.orgresearchgate.netnih.gov One study found that in A549 cells (human lung carcinoma cells), this compound treatment reduced the reproductive level of adenoviruses of types 5 and 6 by an order of magnitude or more. researchgate.net

Table 3: Pre-clinical Activity of this compound against Other Respiratory Viruses

Virus Cell Model Observed Effect
Respiratory Syncytial Virus (RSV) Not specified Inhibition of replication medrxiv.orgnih.gov
Adenovirus A549 Cells Reduction in viral reproduction researchgate.net

Cellular Uptake and Intracellular Pharmacokinetics in In Vitro Models

The entry of this compound into host cells is a critical prerequisite for its antiviral activity. Studies using various in vitro cell models have begun to elucidate the mechanisms governing its passage across cellular membranes and its subsequent fate within the cell.

Research indicates that the permeability of this compound is cell-type dependent. In Madin-Darby canine kidney (MDCK) cells, a common model for influenza virus research, this compound exhibited very low permeability of less than 0.08%, which correlated with a lack of antiviral activity in this specific cell line. nih.govnih.gov In contrast, significantly higher permeability of 1.9% was observed in differentiated normal human bronchial epithelial (dNHBE) cells, a model that more closely mimics the human respiratory tract. nih.govnih.gov This difference in permeability is a key factor in its observed cell-specific antiviral efficacy. nih.gov

Further investigations using Caco-2 human colon carcinoma cells, a standard model for assessing intestinal drug absorption, characterized this compound as having high solubility but low permeability. nih.govmdpi.comnih.gov The apparent permeability coefficient (Papp) for this compound in Caco-2 cells was found to be between 0.2 x 10-6 cm/s and 0.3 x 10-6 cm/s. nih.govmdpi.comnih.gov These findings led to its classification under the Biopharmaceutics Classification System (BCS) as a Class III drug. nih.govnih.gov

The transport of this compound across Caco-2 cell monolayers appears to be dependent on concentration but does not show evidence of active transport mechanisms. nih.gov The transport is linear with dose, and the presence of a P-glycoprotein (P-gp) inhibitor did not increase its transport, suggesting that this compound is not a substrate for this common efflux pump. nih.gov The primary mechanism of transport across the cell membrane is likely passive transport, where substances move across the membrane without the expenditure of cellular energy, often down a concentration gradient. pressbooks.pubkhanacademy.org

Table 1: Permeability of this compound in Different In Vitro Cell Models

Cell Line Permeability (%) Apparent Permeability Coefficient (Papp) (cm/s) Reference
Madin-Darby canine kidney (MDCK) < 0.08 Not Reported nih.govnih.gov
Differentiated normal human bronchial epithelial (dNHBE) 1.9 Not Reported nih.govnih.gov
Human colon carcinoma (Caco-2) Low 0.2 x 10⁻⁶ to 0.3 x 10⁻⁶ nih.govmdpi.comnih.gov

Once inside the cell, this compound's accumulation is both time- and concentration-dependent. nih.govnih.gov In dNHBE cells incubated with a 1000 µM concentration of this compound, intracellular levels increased over a 24-hour period, rising from 482 ng/106 cells at 15 minutes to 2732 ng/106 cells at 24 hours. nih.gov This demonstrates a progressive accumulation within the target cells.

The intracellular concentration of this compound directly correlates with the extracellular concentration applied. nih.gov A 24-hour exposure of dNHBE cells to this compound concentrations of 10, 100, and 1000 µM resulted in intracellular drug concentrations of 36.8, 410, and 3009 ng/106 cells, respectively. nih.gov This dose-dependent intracellular accumulation is crucial for achieving therapeutic concentrations at the site of viral replication. nih.gov It is hypothesized that a metabolite of this compound, VR17-04, is the active inhibitor of the viral RNA polymerase, and the parent compound's accumulation allows for its intracellular conversion to this more potent form. nih.gov

Table 2: Intracellular Uptake of this compound in dNHBE Cells Over Time (at 1000 µM)

Time (hours) Intracellular this compound (ng/10⁶ cells) Reference
0.25 482 nih.gov
24 2732 nih.gov

Table 3: Intracellular Concentration of this compound in dNHBE Cells after 24-hour Exposure

Extracellular Concentration (µM) Intracellular Concentration (ng/10⁶ cells) Reference
10 36.8 nih.gov
50 213 nih.gov
100 410 nih.gov
500 1727 nih.gov
1000 3009 nih.gov

Permeability and Transport Mechanisms across Cell Membranes

Cell Viability and Selective Antiviral Activity in Cellular Research Systems

A key aspect of an effective antiviral agent is its ability to inhibit viral replication at concentrations that are not toxic to the host cell. This compound has demonstrated selective antiviral activity against a range of respiratory viruses in various cell culture systems. researchgate.netresearchgate.net

In dNHBE cells, this compound inhibited the replication of multiple influenza A virus subtypes (including H1N1, H3N2, H5N1, and H7N9) and influenza B virus at concentrations that were 23- to 64-fold lower than its cytotoxic concentration. nih.govnih.gov The 90% effective concentration (EC90) for influenza viruses in these cells ranged from 157 to 439 µM, while the 50% cytotoxic concentration (CC50) was just under 10 mM. researchgate.net This indicates a favorable selectivity index.

The antiviral effect is cell-type specific. For instance, this compound showed its greatest antiviral effect in human lung carcinoma (A549) cells against adenoviruses, Coxsackie viruses, and human parainfluenza virus. researchgate.netresearchgate.net In A549 cells, this compound significantly inhibited influenza A/WSN/1933 (H1N1) virus with a 50% inhibitory concentration (IC50) of 322 µM. nih.gov It has also been shown to inhibit SARS-CoV-2 replication in both Caco-2 and NHBE cells in vitro. researchgate.netmdpi.com The antiviral activity of this compound is linked to the inhibition of viral RNA polymerase, a mechanism confirmed in cell-free assays and supported by the identification of its more potent hydroxylated metabolite, VR17-04. nih.govmedrxiv.org Time-of-addition experiments have suggested that this compound acts at an early stage of the viral life cycle. nih.govnih.gov

Table 4: Antiviral Activity and Cytotoxicity of this compound in dNHBE Cells

Parameter Concentration (µM) Virus Reference
EC₉₀ 157 - 439 Influenza A and B viruses researchgate.net
CC₅₀ ~10,000 N/A researchgate.net

Computational and Structural Biology Investigations of Enisamium

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking simulations have been instrumental in predicting how enisamium and its active metabolite, VR17-04, bind to viral polymerases. These computational techniques model the interaction between a small molecule (ligand) and a protein (receptor) to predict the preferred binding orientation and affinity.

Prediction of Binding Modes and Interaction Residues

Molecular docking studies have been conducted to investigate the binding of this compound and its more potent metabolite, VR17-04, to the RNA polymerase of both influenza A virus and SARS-CoV-2. nih.govnih.govnih.govresearchgate.net For SARS-CoV-2, the target is the nsp12/7/8 complex, which forms the core of the viral RNA polymerase. nih.govnih.gov

Simulations predicted that VR17-04, which has an additional hydroxyl group compared to this compound, can form two hydrogen bonds with adenine (B156593) and cytosine bases in the active site of the polymerase. nih.govmedrxiv.org This is in contrast to this compound, which is predicted to form only one hydrogen bond. nih.govmedrxiv.org The ability to form a Watson-Crick-like base pair with unpaired bases in the template RNA strand is a key criterion for selecting the most plausible binding poses. nih.govnih.govmedrxiv.org Docking studies showed VR17-04 binding to cytosine and adenine in the nsp12 active site. researchgate.net

The primary interaction for both this compound and VR17-04 is with the viral RNA polymerase, specifically targeting the enzyme's catalytic site to disrupt viral RNA synthesis. evitachem.com For influenza virus, the target is the heterotrimeric RNA polymerase complex composed of PB1, PB2, and PA subunits. nih.govnih.gov

Table 1: Predicted Interactions of this compound and VR17-04 with Viral Polymerases
CompoundVirus TargetPredicted InteractionKey Features
This compoundInfluenza A, SARS-CoV-2Binds to RNA polymerase active site. nih.govevitachem.comForms one hydrogen bond with template bases. nih.govmedrxiv.org
VR17-04Influenza A, SARS-CoV-2Binds to RNA polymerase active site. nih.govevitachem.comnih.govForms two hydrogen bonds with template bases (adenine and cytosine). nih.govmedrxiv.org

Energetic Analysis of Binding Affinity

The stability of the binding between a ligand and its target can be estimated through energetic analysis. For this compound and its metabolite, the Poisson-Boltzmann free energy of binding has been calculated to compare their interactions with the SARS-CoV-2 polymerase. nih.gov

The estimated Poisson-Boltzmann free energy for this compound binding was significantly higher (43.6 kcal/mol) compared to that of VR17-04 binding to either cytosine (−19.8 kcal/mol) or adenine (−14.8 kcal/mol). nih.gov This suggests that VR17-04 binds more stably to the nsp12/7/8 complex than this compound. nih.gov The lower binding energy of VR17-04 is consistent with its more potent inhibition of the polymerase. nih.gov

Molecular Dynamics Simulations for Dynamic Ligand-Enzyme Interactions

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-enzyme complex over time. These simulations provide insights into the stability of the complex and the conformational changes that may occur upon binding. nih.govnews-medical.net

Conformational Changes and Stability of Protein-Ligand Complexes

MD simulations have been employed to assess the stability of this compound and VR17-04 within the active site of the SARS-CoV-2 nsp12/7/8 complex. nih.govnih.gov These simulations predict that VR17-04 binds more favorably and stably to the unpaired cytosine in the +1 position of the complex compared to this compound. nih.gov This enhanced stability is attributed to the maintenance of two hydrogen bonds at standard distances and a low coplanarity angle. nih.gov

In contrast, simulations predict that this compound binds less stably, as indicated by a greater distance between this compound and the cytosine base. nih.gov These findings from MD simulations further support the hypothesis that VR17-04 is the primary active form of the drug. nih.govnih.govnews-medical.netdntb.gov.ua

Solvent Effects and Hydrogen Bonding Networks

The surrounding solvent and the network of hydrogen bonds play a crucial role in the stability of protein-ligand interactions. mdpi.comnih.govrsc.orgosti.govmdpi.com MD simulations are performed in explicit solvent to mimic physiological conditions. nih.gov The stability of the hydrogen bonds predicted by docking can be further validated through these simulations. The preserved hydrogen bond distances and coplanarity angle for VR17-04 in MD simulations highlight the importance of these interactions for stable binding. nih.govnih.gov The ability of VR17-04 to form two hydrogen bonds, as opposed to one by this compound, is a key factor in its enhanced activity. nih.govmedrxiv.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govnih.govevitachem.com These methods provide a more accurate description of the molecule's properties compared to classical force fields used in molecular docking and MD simulations.

For this compound and VR17-04, conformational characterization and geometry optimization have been performed using the DFT B3LYP/6-31G* approach. nih.govnih.govmedrxiv.org These calculations were essential for determining the lowest energy conformations of the molecules, which were then used for subsequent docking studies. nih.govnih.govmedrxiv.org

Quantum chemical calculations revealed that VR17-04 can exist in two main conformations: trans and eclipsed. nih.govmedrxiv.org The eclipsed conformation was found to have a lower energy and is the one compatible with binding to cytosine or adenosine (B11128) in the polymerase active site. nih.govmedrxiv.org This theoretical prediction was supported by Nuclear Overhauser Effect (NOE) experiments in water, which indicated that VR17-04 can indeed adopt the eclipsed conformation in solution. nih.gov

Geometry Optimization and Electronic Property Determination of this compound and VR17-04

The three-dimensional conformations of this compound and its active metabolite, VR17-04, have been elucidated through computational methods. mdpi.com The conformational characterization and geometry optimization for both molecules were conducted using a quantum chemical approach, specifically Density Functional Theory (DFT) with the B3LYP/6-31G* basis set. mdpi.comnih.govresearchgate.net This level of theory is a standard and widely used method for obtaining accurate molecular geometries and electronic properties. nih.gov The calculations were performed using the GAUSSIAN 2016 software package. mdpi.comresearchgate.net

The geometries of this compound and VR17-04 were optimized to find their lowest energy conformations. nih.gov For VR17-04, the presence of a hydroxyl group allows for two distinct conformations, trans and eclipsed, which are defined by specific dihedral angles. mdpi.comnih.gov Quantum chemical calculations determined that the eclipsed conformation of VR17-04 possesses lower energy than the trans conformation. nih.gov The lowest energy conformations of both this compound and the eclipsed form of VR17-04 were subsequently used for further analyses, such as molecular docking simulations. mdpi.comnih.gov

Key parameters determined from these quantum chemical calculations include the dihedral angles that define the molecular conformation, the estimated energies (EB3LYP), and the zero-point energies (EZPE). mdpi.com The energy difference between the trans and eclipsed conformations of VR17-04 was calculated to be 8.095 kcal mol⁻¹. mdpi.com

Table 1: Quantum Chemical Geometry Optimization of VR17-04 and this compound This table presents the dihedral angles (φ0, φ1, φ2, φ3) that define the conformations of VR17-04 and this compound, as determined by DFT B3LYP/6-31G calculations. The table also includes the estimated energies (EB3LYP), zero-point energies (EZPE), and ground state energies in Hartree units.*

CompoundConformationφ0 (°)φ1 (°)φ2 (°)φ3 (°)EB3LYP (Hartree)EZPE (Hartree)EB3LYP + EZPE (Hartree)
VR17-04trans-179.9179.9179.9179.9-1017.20070.2974-1016.9033
VR17-04eclipsed-179.9179.9179.9-0.01-1017.21360.2974-1016.9162
This compound--179.9179.9179.9179.9-942.06240.2905-941.7719

Electrostatic Potential Mapping for Molecular Recognition

Molecular Electrostatic Potential (MEP or ESP) is a valuable tool for understanding and predicting how a molecule will interact with other molecules. researchgate.netnih.gov It maps the electronic density of a molecule to identify regions that are electron-rich or electron-poor, which is crucial for understanding molecular recognition phenomena such as hydrogen bonding. researchgate.netrsc.orgucsb.edu

The MEP is calculated based on the molecule's electronic structure and is often visualized as a color-coded map superimposed on the electron density surface. researchgate.netucsb.edu In these maps, negative regions (typically colored red) correspond to areas with high electron density and are associated with electrophilic reactivity, meaning they are likely to interact with positive charges. researchgate.net Conversely, positive regions (colored blue) have low electron density and are related to nucleophilic reactivity, indicating sites prone to interacting with negative charges. researchgate.net

For this compound and its metabolite VR17-04, partial charges were estimated by fitting the electrostatic potential calculated at the B3LYP/6-31G/RHF/6-31G level of theory. mdpi.comnih.gov This process is a standard procedure required by force fields like Amber for molecular dynamics simulations. mdpi.comnih.gov The resulting electrostatic potential topology provides a robust prediction of how the molecule will interact with its biological targets. nih.gov For instance, the distribution of electron-rich and electron-deficient regions on VR17-04 can explain its ability to form hydrogen bonds with specific bases, such as cytosine and adenine, within the active site of viral RNA polymerases. nih.govmedrxiv.org This shape and charge complementarity is fundamental to the specific interactions that drive molecular recognition and lead to the formation of stable, long-lived complexes between a ligand and its receptor. ucsb.edu

Structural Characterization of this compound Derivatives and their Biological Relevance

The primary and most biologically significant derivative of this compound is its metabolite, VR17-04. evitachem.comnih.gov this compound undergoes metabolic conversion in the body, a process that involves hydroxylation, to produce VR17-04. evitachem.com

The key structural difference between this compound and VR17-04 is the addition of a hydroxyl (-OH) group to the methyl-pyridinium ring in VR17-04. nih.gov This seemingly minor structural modification has a profound impact on the molecule's biological activity. The hydroxyl group in VR17-04 enhances its antiviral properties, making it a more potent inhibitor of viral RNA polymerases compared to the parent this compound molecule. evitachem.comnih.gov

The biological relevance of this structural change has been demonstrated in studies on both the influenza virus and SARS-CoV-2. researchgate.netnih.gov In vitro assays have shown that while this compound has inhibitory effects, VR17-04 is a more direct and potent inhibitor of the viral RNA polymerase complex. nih.govnih.gov For example, it has been shown that VR17-04 inhibits the activity of the influenza A virus RNA polymerase and the SARS-CoV-2 nsp12/7/8 polymerase complex. researchgate.netmedrxiv.org The enhanced activity is attributed to the hydroxyl group, which can participate in hydrogen bond formation with amino acid residues or nucleic acid bases in the polymerase active site, an interaction not possible for this compound. medrxiv.orgmedrxiv.org This highlights how a specific structural derivatization directly correlates with improved biological function.

Advanced Research Methodologies for Enisamium Studies

In Vitro Virological Assays

Viral Yield Reduction Assays in Differentiated Human Bronchial Epithelial Cells

Viral yield reduction assays are a cornerstone in assessing the antiviral activity of compounds like enisamium. These assays, particularly when conducted in differentiated normal human bronchial epithelial (NHBE) cells, provide a biologically relevant model for studying respiratory virus infections. nih.govresearchgate.netnih.gov In such studies, NHBE cells are cultured to form a differentiated epithelium, mimicking the structure and function of the human airway.

Research has demonstrated that this compound effectively inhibits the replication of various influenza A and B virus subtypes in these differentiated NHBE cell cultures. nih.govresearchgate.netnih.gov For instance, treatment with this compound has been shown to cause a significant, dose-dependent reduction in the titers of influenza A(H1N1), A(H3N2), and even highly pathogenic avian influenza H5N1 and H7N9 viruses. nih.govresearchgate.net One study found that at a concentration of 1000 µM, this compound reduced viral titers by 1.9 and 2.8 log10 TCID50/ml at 24 and 48 hours post-infection, respectively. nih.gov Time-of-addition experiments in differentiated NHBE cells have indicated that this compound is most effective when added early in the viral life cycle, suggesting it targets processes like viral entry, transcription, or initial replication. nih.govnih.gov Specifically, adding this compound up to 4 hours after inoculation with influenza A(H1N1) virus led to a substantial reduction in virus replication of 2.3–2.6 log10 TCID50/ml. nih.govnih.gov

The antiviral effect of this compound has also been observed against coronaviruses in NHBE cells. Studies have shown that this compound can inhibit the replication of human coronavirus HCoV-NL63, with an IC50 of approximately 60 µg/mL. mdpi.com This demonstrates the broad-spectrum potential of this compound against various respiratory viruses.

Table 1: Antiviral Activity of this compound in Differentiated NHBE Cells

VirusThis compound Concentration (µM)Time Post-Infection (hours)Viral Titer Reduction (log10 TCID50/ml)
Influenza A(H1N1)1000241.9
Influenza A(H1N1)1000482.8
Influenza A(H1N1)Not specifiedup to 42.3–2.6
HCoV-NL63~60 µg/mL (IC50)Not specifiedNot applicable

Minigenome Reporter Systems for Viral RNA Synthesis

Minigenome reporter systems are powerful tools for dissecting the mechanisms of viral RNA synthesis without the need for infectious virus particles. addgene.org These systems typically involve the co-expression of the viral polymerase proteins along with a plasmid encoding a "minigenome." This minigenome contains the viral promoter regions flanking a reporter gene, such as luciferase. addgene.org The activity of the viral polymerase on the minigenome results in the expression of the reporter gene, which can be easily quantified. addgene.org

Studies utilizing minigenome assays have been instrumental in elucidating the inhibitory effects of this compound on the RNA synthesis of both influenza A virus and SARS-CoV-2. mdpi.comnih.gov In the context of influenza A virus, this compound treatment has been shown to inhibit the activity of the viral RNA polymerase in a dose-dependent manner in cell culture. asm.org Similarly, for SARS-CoV-2, this compound significantly inhibited the signal from a minigenome assay that relies on the replication and transcription of a nanoluciferase-encoding subgenomic mRNA by the minimal viral RNA polymerase complex (nsp12/7/8). mdpi.com These findings strongly suggest that this compound's antiviral activity is, at least in part, due to the direct inhibition of the viral RNA polymerase. mdpi.com

Cell-Free Recombinant RNA Polymerase Activity Assays

To further pinpoint the direct interaction between this compound and the viral polymerase, cell-free recombinant RNA polymerase activity assays are employed. In these assays, the viral RNA polymerase complex is purified and its activity is measured in a test tube in the presence of a template RNA and nucleotide triphosphates. medrxiv.org This in vitro system allows for the direct assessment of a compound's inhibitory effect on the polymerase, independent of cellular factors.

Research using this methodology has revealed that this compound itself is a weak inhibitor of the influenza A virus RNA polymerase in vitro, with a half-maximal inhibitory concentration (IC50) of 46.3 mM. asm.orgmedrxiv.org However, a significant breakthrough came with the discovery of a hydroxylated metabolite of this compound, designated VR17-04. asm.orgmedrxiv.org In cell-free assays, VR17-04 demonstrated a much more potent inhibition of the influenza A virus RNA polymerase. asm.orgmedrxiv.org Subsequent studies extended these findings to the SARS-CoV-2 RNA polymerase (nsp7/8/12 complex), where VR17-04 also showed significant inhibitory activity, comparable in efficacy to remdesivir (B604916) triphosphate. nih.govnih.govbiorxiv.org These results indicate that this compound is likely a prodrug that is metabolized in vivo to the more active VR17-04, which then directly targets the viral RNA polymerase. asm.orgmedrxiv.orgnih.gov

Table 2: In Vitro Inhibition of Viral RNA Polymerase

VirusCompoundAssay SystemIC50
Influenza A VirusThis compoundCell-free46.3 mM
Influenza A VirusVR17-04Cell-freeMore potent than this compound
SARS-CoV-2VR17-04Cell-freeSimilar to remdesivir triphosphate

Quantitative Reverse Transcription Polymerase Chain Reaction (RT-qPCR) for Viral Nucleic Acid Quantification

Quantitative Reverse Transcription Polymerase Chain Reaction (RT-qPCR) is a highly sensitive and specific technique used to quantify the amount of viral RNA in a sample. mdpi.comoatext.comnih.gov This method is crucial for determining the effect of antiviral compounds on viral replication by measuring the reduction in viral nucleic acid levels. oatext.com

In studies of this compound, RT-qPCR has been used to measure the reduction in viral M-gene expression in influenza virus-infected NHBE cells. frontierspartnerships.org Treatment with this compound led to a significant decrease in the levels of viral RNA, correlating with the observed reduction in infectious virus production. nih.govfrontierspartnerships.org For coronaviruses, RT-qPCR analysis of N gene RNA levels in HCoV-NL63 infected NHBE cells showed a strong inhibitory effect of this compound on viral RNA synthesis. mdpi.com This direct quantification of viral RNA provides robust evidence for the compound's ability to inhibit a critical step in the viral life cycle. nih.govmdpi.comfrontierspartnerships.org

Immunofluorescence and Western Blotting for Viral Antigen and Protein Expression

Immunofluorescence and Western blotting are two complementary techniques used to detect and quantify viral proteins in infected cells. Immunofluorescence allows for the visualization of viral antigen distribution within cells, while Western blotting provides a more quantitative measure of specific viral protein levels. researchgate.netnews-medical.net

In the context of this compound research, these methods have been used to confirm that the inhibition of viral RNA synthesis leads to a subsequent reduction in viral protein production. nih.govnih.gov Western blot analysis of influenza virus-infected cells has shown a decrease in the expression of viral proteins, such as hemagglutinin (HA), following this compound treatment. nih.gov The amount of HA protein was found to be lower in this compound-treated cells compared to untreated cells at various time points post-infection. nih.gov Similarly, immunofluorescence assays have been used to show a reduction in viral antigen levels in clinical samples from patients treated with this compound. nih.gov On day 3 of treatment, 71.2% of patients in the this compound group tested negative for respiratory virus antigens, compared to 25.0% in the placebo group. nih.gov

Analytical Chemistry Techniques for Compound and Metabolite Profiling

The study of a drug's metabolism is critical to understanding its mechanism of action. Analytical chemistry techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are indispensable for identifying and quantifying the parent compound and its metabolites in biological samples. sysrevpharm.orgnih.govmestrelab.comnih.govacs.org

In the investigation of this compound, LC-MS/MS analysis of plasma samples from treated patients was instrumental in identifying the hydroxylated metabolite, VR17-04. asm.orgnih.gov This discovery was pivotal, as it explained the discrepancy between the weak in vitro activity of this compound and its observed clinical efficacy. asm.orgnih.gov Further analytical studies have focused on the permeability and intracellular uptake of this compound. For example, LC-MS/MS was used to determine the concentration of this compound in cellular extracts of differentiated NHBE cells, revealing that its uptake is concentration-dependent. nih.gov The permeability of this compound was found to be significantly higher in NHBE cells (1.9%) compared to Madin-Darby canine kidney (MDCK) cells (<0.08%), where it showed no antiviral activity, highlighting the importance of cell-specific factors in its mechanism of action. nih.govresearchgate.net

Table 3: Permeability of this compound in Different Cell Lines

Cell LinePermeability (%)
Differentiated NHBE cells1.9
Madin-Darby canine kidney (MDCK) cells<0.08

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique pivotal in the study of this compound, particularly for identifying and quantifying its metabolites. thermofisher.com This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov

In the context of this compound research, human plasma samples from a pharmacokinetic study were analyzed using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). This analysis successfully identified four phase I metabolites of this compound. nih.gov One of the key findings was the identification of a hydroxylated metabolite, VR17-04, which has been shown to be a more potent inhibitor of influenza A viral RNA synthesis than the parent compound, this compound. nih.gov

The identification of active metabolites like VR17-04 is significant as it suggests that the antiviral efficacy of this compound observed in cell culture and patients may be largely attributable to its metabolites. nih.govmdpi.com This has been a key hypothesis, especially given that this compound itself shows only weak inhibition of the influenza A virus (IAV) RNA polymerase activity in cell-free assays. nih.govnih.gov

Table 1: Identified Phase I Metabolites of this compound in Human Plasma

MetaboliteAnalytical MethodKey FindingReference
VR17-04 (hydroxylated metabolite)HPLC-MS/MSMore potent inhibitor of influenza A viral RNA polymerase than this compound. nih.gov
Three other phase I metabolitesHPLC-MS/MSPresence confirmed in human plasma. nih.gov

This table summarizes the key findings from LC-MS/MS studies on this compound metabolites.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Compound Analysis in Research Matrices

Gas Chromatography with Flame Ionization Detection (GC-FID) is another valuable analytical method employed in this compound research. This technique is particularly useful for the separation, identification, and quantification of volatile and semi-volatile compounds. ufl.edu In a typical GC-FID setup, the sample is vaporized and carried by a gas through a column, where different components are separated based on their interaction with the stationary phase. ufl.edu A flame ionization detector then combusts the eluting components, generating a signal proportional to their concentration. ufl.edu

Recent studies have focused on developing and validating GC-FID methods for the simultaneous determination of this compound iodide and other compounds in various matrices, including environmental samples. researchgate.neturan.ua A GC-FID method was developed using a specific capillary column for the simultaneous analysis of this compound iodide and tilorone (B613820) dihydrochloride. researchgate.neturan.ua This methodology was validated for its accuracy and can be used for routine monitoring. researchgate.net

The application of GC-FID extends to studying the degradation behavior of this compound iodide in soil. uran.ua Research has determined the half-life of this compound iodide in soil to be 45 days under aerobic conditions. uran.ua Such studies are crucial for understanding the environmental fate of the compound. uran.ua

Table 2: Application of GC-FID in this compound Research

ApplicationMatrixKey FindingReference
Simultaneous determinationEnvironmental SamplesDeveloped an accurate and environmentally friendly method for simultaneous determination with Tilorone dihydrochloride. researchgate.neturan.ua
Degradation studySoilDetermined the half-life of this compound iodide to be 45 days. uran.ua

This table highlights the use of GC-FID in the analysis of this compound in different research contexts.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Determination in Research Materials

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for ensuring the quality and purity of this compound iodide in pharmaceutical formulations and for its quantitative determination in research settings. researchgate.netlmaleidykla.lt The method's specificity, accuracy, and precision make it suitable for quality control during both research and industrial production. lmaleidykla.lt

A validated HPLC method has been developed for the quantitative determination of this compound iodide to assess the dissolution profiles of tablets. pharmj.org.ua This method utilizes a Zorbax Eclipse XDB-C18 column and a mobile phase consisting of a buffered solution of acetonitrile (B52724) and water. researchgate.netpharmj.org.ua The validation of this method confirmed its specificity, accuracy, precision, and robustness. pharmj.org.ua

Furthermore, HPLC has been instrumental in the determination of related impurities in the active pharmaceutical ingredient (API) of this compound iodide. zsmu.edu.ua This is critical for ensuring the safety and efficacy of the drug. The method can detect and quantify potential impurities such as benzylamine (B48309) and isonicotinic acid, which are raw materials used in the synthesis of this compound. zsmu.edu.ua

Table 3: HPLC Method Parameters for this compound Iodide Analysis

ParameterSpecificationReference
Chromatographic ColumnZorbax Eclipse XDB-C18, 150 × 4.6 mm, 5 µm researchgate.netpharmj.org.ua
Mobile PhaseMixture of buffer solution (pH 2.5), water, and acetonitrile researchgate.netpharmj.org.ua
Detection Wavelength225 nm researchgate.net

This table outlines the typical parameters used in HPLC methods for the analysis of this compound iodide.

Time-of-Addition Experiments for Elucidating Antiviral Mechanisms

Time-of-addition experiments are a critical tool for dissecting the specific stage of the viral replication cycle that is inhibited by an antiviral compound. In the study of this compound, these experiments have provided significant insights into its mechanism of action against influenza viruses.

In studies using differentiated normal human bronchial epithelial (dNHBE) cells infected with influenza A virus, this compound was added at various time points before and after viral inoculation. nih.goviitri.org The results consistently showed that the most pronounced inhibition of viral replication occurred when this compound was added early in the infection process. nih.goviitri.org Specifically, adding this compound up to 4 hours post-infection resulted in a significant reduction in virus titers, by 100-fold or more. nih.govresearchgate.net This suggests that this compound targets an early stage of the viral life cycle, such as viral entry, uncoating, or viral RNA synthesis. nih.gov

Experimental Models for Cell Type Specificity Studies (e.g., A549, Caco-2, HepG2, RD Cells)

The antiviral activity of this compound has been evaluated in a variety of human cell lines to understand its cell type specificity. These studies have revealed that the efficacy of this compound can vary significantly depending on the cell type used.

A549 Cells: These human lung carcinoma cells are a common model for respiratory virus infections. This compound has demonstrated significant antiviral activity against influenza A virus in A549 cells, with a 50% inhibitory concentration (IC50) of 322 μM. nih.govresearchgate.net This cell line has also been used to show that this compound inhibits influenza virus replication and vRNA synthesis. nih.gov Furthermore, A549 cells were used to demonstrate the antiviral effect of this compound against other respiratory viruses, including adenoviruses and human parainfluenza virus. ter-arkhiv.runih.gov

Caco-2 Cells: Caco-2 is a human colorectal adenocarcinoma cell line that, when differentiated, can model the intestinal epithelial barrier. wikipedia.org In these cells, this compound has shown a lesser, though still present, inhibitory effect on influenza A virus and SARS-CoV-2 compared to lung-derived cells. nih.govmdpi.commedrxiv.org The IC50 for this compound chloride against SARS-CoV-2 in Caco-2 cells was found to be 1.2 mM. mdpi.commedrxiv.org Studies have also investigated the permeability of this compound in Caco-2 cells, finding it to be low. nih.gov

HepG2 Cells: This human liver cancer cell line is often used in studies of drug metabolism. mdpi.comwaocp.org Research has shown that this compound has a higher cytotoxicity in HepG2 cells compared to other cell lines, resulting in a lower selectivity index for its antiviral activity against influenza A virus. nih.govmedrxiv.org

RD Cells: These are human rhabdomyosarcoma cells. This compound has been shown to have an antiviral effect against influenza A virus in RD cells, with an IC50 value higher than that observed in A549 cells. nih.govresearchgate.net

The observed cell type-dependent antiviral effects of this compound are thought to be related to the differential metabolism of the compound into its active form, VR17-04, in different cell types. nih.gov Respiratory tract-derived cells like A549 and NHBE cells appear to be more efficient at this metabolic conversion, leading to a more potent antiviral effect. nih.gov

Table 4: Antiviral Activity of this compound in Different Cell Lines

Cell LineCell TypeVirusKey FindingReference
A549Human Lung CarcinomaInfluenza A, Adenovirus, Parainfluenza VirusSignificant antiviral activity, IC50 of 322 µM for Influenza A. nih.govresearchgate.netter-arkhiv.ru
Caco-2Human Colorectal AdenocarcinomaInfluenza A, SARS-CoV-2Moderate antiviral activity, low permeability. nih.govmdpi.comnih.gov
HepG2Human Liver CarcinomaInfluenza AHigher cytotoxicity, lower selectivity index. nih.govmedrxiv.org
RDHuman RhabdomyosarcomaInfluenza AAntiviral effect observed, higher IC50 than A549. nih.govresearchgate.net

This table summarizes the findings of this compound's antiviral activity across various experimental cell models.

Theoretical Frameworks and Future Research Trajectories

Comparative Pharmacological Insights with Other RNA Polymerase Inhibitors

Enisamium, through its active metabolite VR17-04, functions as a direct inhibitor of viral RNA-dependent RNA polymerase (RdRp), a mechanism it shares with several other prominent antiviral agents. mdpi.comasm.org However, the specifics of its interaction with the polymerase complex distinguish it from other inhibitors like nucleoside analogues and cap-dependent endonuclease inhibitors.

This compound's active metabolite, VR17-04, is believed to inhibit the RdRp of viruses like influenza and SARS-CoV-2. mdpi.commedrxiv.orgbiorxiv.org Molecular dynamics simulations suggest that VR17-04 prevents the incorporation of GTP and UTP into the nascent RNA chain. mdpi.commedrxiv.org This is achieved by the metabolite binding to the active site and potentially forming hydrogen bonds with template bases such as cytosine or adenine (B156593), thereby blocking the entry of the correct nucleotide triphosphate. mdpi.comnews-medical.net This mechanism differs from nucleoside analogues such as Remdesivir (B604916) and Favipiravir, which act as chain terminators after being incorporated into the growing RNA strand. ualberta.caasm.orgwikipedia.org

Remdesivir , a prodrug of an adenosine (B11128) nucleotide analogue, is metabolized intracellularly to its active triphosphate form (RDV-TP). asm.orgdrugbank.com RDV-TP competes with ATP for incorporation into the viral RNA. drugbank.comnih.gov Upon incorporation, it causes delayed chain termination, halting RNA synthesis several bases downstream. asm.orgwikipedia.orgnih.gov This "delayed chain termination" is a key feature of its mechanism against coronaviruses like SARS-CoV-2. asm.org

Favipiravir is also a prodrug that is converted to its active form, favipiravir-RTP. nih.govjst.go.jp It acts as a purine (B94841) analogue and is recognized as a substrate by the viral RdRp, leading to its incorporation into the viral RNA. nih.govmoh.gov.my Its inhibitory effect is thought to arise from two main mechanisms: acting as a chain terminator and inducing lethal mutagenesis, where the incorporated drug leads to an accumulation of errors in the viral genome. oatext.comthe-innovation.org

Baloxavir (B560136) marboxil represents a different class of polymerase inhibitors. It is a prodrug that is hydrolyzed to its active form, baloxavir acid. wikipedia.orgallenpress.com Baloxavir acid targets the cap-dependent endonuclease activity of the polymerase acidic (PA) protein of the influenza virus polymerase complex. wikipedia.orgfda.govnih.gov This "cap-snatching" process is essential for the virus to initiate the transcription of its own mRNA using capped primers from the host cell. By inhibiting this step, baloxavir prevents viral gene transcription and replication altogether. allenpress.comkansensho.or.jp

Unlike this compound, which directly inhibits polymerase elongation by binding non-covalently to the active site, Remdesivir and Favipiravir require metabolic activation to a triphosphate form and incorporation into the RNA chain. mdpi.comasm.orgnih.gov Baloxavir, on the other hand, targets a different enzymatic function of the polymerase complex, the endonuclease, rather than the polymerase catalytic site itself. kansensho.or.jp

Table 1: Comparative Mechanism of Action of RNA Polymerase Inhibitors This table is interactive. You can sort and filter the data.

Feature This compound (VR17-04) Remdesivir (RDV-TP) Favipiravir (T-705 RTP) Baloxavir Acid
Mechanism Direct RdRp Inhibition Delayed RNA Chain Termination Chain Termination & Lethal Mutagenesis Cap-Dependent Endonuclease Inhibition
Target RdRp catalytic site RdRp catalytic site RdRp catalytic site Polymerase Acidic (PA) Protein
Interaction Non-covalent binding, blocks NTP entry mdpi.com Covalent incorporation into RNA chain asm.org Covalent incorporation into RNA chain nih.gov Inhibition of "cap-snatching" wikipedia.orgallenpress.com
Metabolic Activation Hydroxylation to active metabolite asm.org Conversion to triphosphate form asm.org Conversion to ribofuranosyl-5'-triphosphate nih.gov Hydrolysis to active acid form allenpress.com
Primary Viral Target Influenza, SARS-CoV-2 mdpi.comasm.org Coronaviruses (e.g., SARS-CoV-2), Ebola asm.orgnih.gov Broad-spectrum RNA viruses, including Influenza nih.govjst.go.jp Influenza A and B wikipedia.orgnih.gov

Rational Design of Novel this compound Analogues through Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. gardp.orgoncodesign-services.com The discovery of this compound's active metabolite, VR17-04, is a prime example of SAR in action.

The key structural difference between this compound and VR17-04 is the addition of a hydroxyl group to the methyl-pyridinium ring. mdpi.comasm.org This single modification results in a significant increase in potency. The inhibition of the influenza A virus RNA polymerase by VR17-04 was found to be 55-fold more potent than the parent compound, this compound. mdpi.com This enhancement is attributed to the ability of the hydroxyl group to form an additional hydrogen bond with the polymerase or the template RNA strand, stabilizing the drug-target interaction. medrxiv.org Specifically, the hydroxyl group allows VR17-04 to form two hydrogen bonds with bases like adenine and cytosine, mimicking a base-pairing interaction. mdpi.commedrxiv.org

This crucial insight from the this compound-to-VR17-04 conversion provides a clear roadmap for the rational design of new analogues. SAR studies would systematically explore modifications to the this compound scaffold to identify key structural features that enhance potency and selectivity. oncodesign-services.com

Key areas for SAR exploration include:

Modification of the Pyridinium (B92312) Ring: Investigating the effect of the position and nature of substituents on this ring. For example, altering the position of the hydroxyl group or replacing it with other functional groups (e.g., amino, thiol) could further optimize interactions within the polymerase active site.

Changes to the Carbamoyl Linker: Assessing the importance of the amide linker for the compound's conformation and binding affinity.

By synthesizing and testing a series of these related compounds, researchers can build a comprehensive SAR model to guide the design of next-generation inhibitors with improved antiviral activity. gardp.org

Table 2: Key SAR Findings for this compound

Compound Structural Modification Impact on Activity Rationale
This compound Parent Compound Baseline Activity Forms a single hydrogen bond with the target site. medrxiv.org
VR17-04 Addition of a hydroxyl (-OH) group to the pyridinium ring mdpi.comasm.org 55-fold increased potency against influenza polymerase mdpi.com The -OH group enables the formation of a second hydrogen bond, stabilizing the interaction with the polymerase active site. medrxiv.org

Application of In Silico Screening and Virtual Ligand Design for Enhanced Potency

In silico drug design utilizes computational methods to identify and optimize drug candidates, significantly accelerating the discovery process. enamine.netcreative-biostructure.com These techniques are particularly valuable for building upon existing scaffolds like this compound.

Virtual High-Throughput Screening (vHTS): Using the known three-dimensional structure of the viral RNA polymerase, computational docking programs can be used to screen vast virtual libraries of millions of compounds. sygnaturediscovery.comnih.gov The goal is to identify molecules with novel chemical scaffolds that fit into the same binding pocket as VR17-04 and are predicted to have strong binding affinity. This structure-based approach can rapidly prioritize a manageable number of compounds for laboratory synthesis and testing. creative-biostructure.com

Molecular Dynamics (MD) Simulations: As demonstrated in studies of this compound, MD simulations provide powerful insights into the dynamic behavior of a drug molecule within its target's active site. mdpi.comnews-medical.net These simulations were used to confirm that VR17-04 could be accommodated in the SARS-CoV-2 RdRp active site and could form stable hydrogen bonds with template bases, preventing GTP and UTP incorporation. mdpi.commedrxiv.org For designing new analogues, MD simulations can predict the stability of the designed compound-target complex and model the impact of specific chemical modifications on binding affinity and conformation. enamine.net

Fragment-Based Drug Design (FBDD): This approach involves identifying small chemical fragments that bind weakly to different sub-pockets of the target site. nih.gov These fragments can then be computationally linked together or grown to create a larger, more potent lead compound. Given the known interactions of VR17-04, FBDD could be used to design novel molecules that occupy the same space but with optimized interactions.

By integrating these in silico tools, researchers can rationally design novel this compound analogues, predict their binding affinity, and prioritize the most promising candidates for synthesis, thereby reducing the time and cost associated with traditional trial-and-error screening. enamine.netcreative-biostructure.com

Development of Advanced Ex Vivo Organoid and Tissue Slice Models for Mechanistic Studies

While initial antiviral testing is often done in immortalized cell lines, these models lack the complex, multi-layered structure and cellular diversity of human tissues. Advanced ex vivo models, such as organoids and precision-cut tissue slices, bridge the gap between simple in vitro cultures and complex in vivo systems. mdpi.comfrontiersin.org

Organoid Models: These are three-dimensional (3D) cell cultures derived from stem cells that self-organize to replicate the structure and function of an organ in miniature. mdpi.com For respiratory viruses, organoids derived from human bronchial epithelial cells can model the natural site of infection more accurately than 2D cell cultures. nih.gov These models were used to show that this compound inhibits influenza virus replication. iitri.org Using patient-derived organoids could allow for the study of this compound's efficacy across different genetic backgrounds and for investigating cell-cell interactions during viral infection and treatment. mdpi.comnih.gov

Precision-Cut Tissue Slices (PCLS): PCLS are thin slices of living tissue obtained from organs (e.g., lung) that preserve the native tissue architecture, including the multicellular composition and extracellular matrix. mdpi.comfrontiersin.org This model offers a highly relevant system for studying drug effects, as it maintains the complex interplay between different cell types (e.g., epithelial cells, immune cells). PCLS from human lung tissue could be used to perform detailed mechanistic studies on how this compound and its analogues affect viral replication and the host response in an intact tissue environment. biorxiv.org

The application of these advanced ex vivo models would provide a more physiologically relevant platform for:

Validating the antiviral activity of newly designed this compound analogues.

Conducting detailed mechanistic studies on how the drug interacts with the host cell and virus in a complex tissue environment.

Assessing potential off-target effects in a human tissue context.

These models represent a crucial step in the preclinical development pipeline, improving the translation of promising research findings into clinical applications. mdpi.com

Q & A

Basic: What experimental models and assay designs are recommended for studying Enisamium's inhibition of viral RNA polymerases?

This compound's antiviral activity is best evaluated using Caco-2 cell lines (for SARS-CoV-2) and differentiated normal human bronchial epithelial (NHBE) cells (for influenza A virus). Key assays include:

  • Virus yield reduction assays to quantify viral nucleoprotein expression and genome replication via RT-qPCR .
  • RNA polymerase inhibition assays using SARS-CoV-2 nsp12/7/8 complexes with hairpin templates to measure IC50 values under varying NTP concentrations .
  • Mini-genome assays to confirm inhibition of viral RNA synthesis .

Advanced: How can researchers reconcile contradictory clinical trial outcomes (e.g., SR4 vs. SR5 subgroups) when evaluating this compound's therapeutic potential?

The phase III interim analysis revealed no benefit in the SR5 subgroup (no oxygen requirement) but a 2-day faster recovery in SR4 patients (oxygen-dependent). To address this:

  • Subgroup stratification : Design trials with predefined stratification by disease severity (e.g., WHO scores) to account for metabolic differences in drug activation .
  • Pharmacokinetic profiling : Measure this compound metabolite (VR17-04) levels in bronchial vs. systemic circulation to clarify tissue-specific efficacy .
  • Endpoint refinement : Use composite endpoints (e.g., viral load reduction + symptom resolution) to capture multifactorial mechanisms beyond polymerase inhibition .

Basic: What validation parameters ensure reliability in chromatographic quantification of this compound in environmental samples?

For GC-FID or HPLC methods, validate:

  • Linearity : R<sup>2</sup> >0.99 over 0.1–100 µg/mL ranges .
  • Precision : RSD ≤6.4% for intra-day and inter-day repeatability .
  • Recovery rates : 98–100% using spiked soil samples with acetonitrile extraction .
  • Eco-scale scoring : Prioritize GC-FID (score 0.73) over HPLC (0.62) for lower environmental impact .

Advanced: How does template sequence specificity influence VR17-04's inhibition of SARS-CoV-2 RNA polymerase?

VR17-04's efficacy depends on template base identity and position :

  • Hydrogen bonding : VR17-04 forms two hydrogen bonds with adenine/cytosine at the +1 template position, competing with NTP incorporation. Guanine/uridine show no binding .
  • Positional effects : Moving cytosine to the +2 position reduces inhibition, confirming sequence-dependent activity .
  • NTP competition : Lowering NTP concentrations from 0.5 mM to 0.05 mM decreases IC50 by 30-fold, suggesting competitive inhibition .

Basic: What are the key differences in this compound's antiviral mechanisms between influenza A and SARS-CoV-2?

  • Metabolite activation : this compound is metabolized to VR17-04 in NHBE cells (influenza) but shows variable conversion in Caco-2 (SARS-CoV-2), impacting efficacy .
  • Polymerase targeting : Both viruses require RNA polymerase inhibition, but SARS-CoV-2 nsp12/7/8 has higher VR17-04 sensitivity (IC50 0.98 µM) vs. influenza (IC50 26.3 µM) .
  • Clinical relevance : this compound improves recovery in oxygen-dependent COVID-19 patients (SR4) but lacks efficacy in mild influenza cases without bronchial involvement .

Advanced: What methodological improvements can address discrepancies between in vitro and clinical data for this compound?

  • Metabolomics integration : Profile VR17-04 levels in patient sera and bronchial lavage to correlate with clinical outcomes .
  • 3D bronchial tissue models : Replace monolayer Caco-2 cells with air-liquid interface (ALI) cultures to mimic in vivo metabolism .
  • Dual inhibition assays : Test this compound alongside host-directed antivirals (e.g., protease inhibitors) to identify synergistic effects .

Basic: How do researchers confirm the identity and purity of this compound derivatives in synthetic studies?

  • Spectroscopic validation : Use <sup>1</sup>H NMR and NOESY to confirm VR17-04's eclipsed conformation and hydrogen-bonding capacity .
  • Chromatographic purity : Achieve ≥95% purity via GC-FID with Rxi-5 ms columns (30 m × 0.25 mm) and acetonitrile extraction .
  • Stability testing : Confirm solution stability for 24 hours at 4°C to prevent degradation during assays .

Advanced: What strategies optimize this compound's environmental degradation studies in soil?

  • Aerobic vs. anaerobic conditions : Degradation rates follow this compound > tilorone > morpholinium thiazotate under aerobic conditions .
  • GC-FID optimization : Use chloroform for dissolution and Rxi-5 ms columns to separate degradation byproducts .
  • Eco-pharmacovigilance : Monitor soil pH and microbial activity to assess ecotoxicity of degradation metabolites .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.